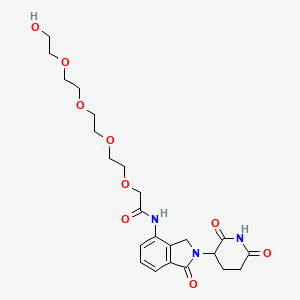

Lenalidomide-acetamido-O-PEG4-OH

Beschreibung

Eigenschaften

Molekularformel |

C23H31N3O9 |

|---|---|

Molekulargewicht |

493.5 g/mol |

IUPAC-Name |

N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]-2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]acetamide |

InChI |

InChI=1S/C23H31N3O9/c27-6-7-32-8-9-33-10-11-34-12-13-35-15-21(29)24-18-3-1-2-16-17(18)14-26(23(16)31)19-4-5-20(28)25-22(19)30/h1-3,19,27H,4-15H2,(H,24,29)(H,25,28,30) |

InChI-Schlüssel |

IEZNHLNOCGEUSE-UHFFFAOYSA-N |

Kanonische SMILES |

C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC=C3NC(=O)COCCOCCOCCOCCO |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Lenalidomide-acetamido-O-PEG4-OH involves several steps. The initial step is the synthesis of lenalidomide, which is achieved through the cyclization of methyl 2-(bromomethyl)-3-nitrobenzoate with 3-aminopiperidine-2,6-dione hydrochloride This is typically done through a series of coupling reactions using reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production of Lenalidomide-acetamido-O-PEG4-OH follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are used to monitor the reaction progress and ensure the quality of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

Lenalidomide-acetamido-O-PEG4-OH undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can be used to modify the functional groups on the compound.

Substitution: The PEG linker allows for substitution reactions to introduce different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired product but typically involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions include various derivatives of Lenalidomide-acetamido-O-PEG4-OH with modified functional groups that can enhance its therapeutic properties .

Wissenschaftliche Forschungsanwendungen

Lenalidomide-acetamido-O-PEG4-OH has a wide range of scientific research applications:

Chemistry: Used as a model compound to study the effects of PEGylation on drug solubility and stability.

Biology: Investigated for its potential to modulate immune responses and enhance the efficacy of immunotherapies.

Wirkmechanismus

Lenalidomide-acetamido-O-PEG4-OH exerts its effects through multiple mechanisms:

Immunomodulation: Enhances the activity of T cells and natural killer cells, leading to improved immune responses.

Anti-angiogenesis: Inhibits the formation of new blood vessels, which is crucial for tumor growth and metastasis.

Direct Cytotoxicity: Induces apoptosis in malignant cells by modulating various signaling pathways.

Vergleich Mit ähnlichen Verbindungen

Lenalidomide (CC-5013, Revlimid)

4-Nitro Analogue of Lenalidomide

- CAS Number : 827026-45-9

- Structure: Features a nitro group substitution at the 4-position of the isoindole ring, replacing the amino group in lenalidomide.

- Applications: Primarily used as a reference standard or impurity in pharmaceutical analysis. The nitro group may alter cereblon binding affinity, reducing immunomodulatory activity compared to lenalidomide .

Lenalidomide-acetamido-O-PEG4-OH

- Molecular Weight : Estimated ~500–600 g/mol (based on addition of PEG4-OH moiety, ~194 g/mol).

- Solubility : Expected to exhibit enhanced aqueous solubility due to PEGylation, reducing reliance on DMSO as a solvent.

- Applications : Hypothesized to improve tumor targeting and reduce renal clearance, though clinical data are lacking. PEGylation may mitigate side effects like neutropenia associated with unmodified lenalidomide.

Comparative Data Table

| Compound | Molecular Weight (g/mol) | Solubility | CAS Number | Key Applications |

|---|---|---|---|---|

| Lenalidomide | 259.26 | DMSO | 191732-72-6 | Multiple myeloma, MDS |

| 4-Nitro Analogue | ~283.26* | Not reported | 827026-45-9 | Pharmaceutical impurity analysis |

| Lenalidomide-acetamido-O-PEG4-OH | ~500–600 (estimated) | Aqueous (inferred) | Not available | Preclinical drug delivery optimization |

*Estimated based on substitution of -NH₂ with -NO₂.

Mechanistic and Pharmacokinetic Insights

- Cereblon Binding : Lenalidomide and its 4-nitro analogue bind cereblon, but the nitro group’s electron-withdrawing effects likely reduce interaction efficiency . PEGylation in Lenalidomide-acetamido-O-PEG4-OH may sterically hinder cereblon engagement, necessitating structural optimization.

- Half-Life Extension : PEGylation typically extends plasma half-life by reducing renal filtration. For example, PEGylated interferon-α has a 10-fold longer half-life than its native form; similar benefits are anticipated for Lenalidomide-acetamido-O-PEG4-OH.

- Toxicity Profile : Lenalidomide’s dose-limiting toxicities (e.g., myelosuppression) may be alleviated in the PEGylated form due to targeted delivery, though this requires validation.

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.